(r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral organic compound that contains an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:
Amino Alcohol Formation: The amino alcohol moiety can be introduced through a Mannich reaction or by reductive amination of a suitable precursor.
Chiral Resolution: The enantiomeric purity of the compound can be achieved through chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylated product.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Used in the study of biochemical pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol: Similar structure with a chlorine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: Similar structure with a fluorine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-4-iodophenol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol may confer unique reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChI Key |
PVTGUMYIFWPGRK-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.